tert-butyl N-[(1R,5S)-9-amino-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate

Hydrogen bonding Molecular recognition Physicochemical property

tert-Butyl N-[(1R,5S)-9-amino-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate is a stereochemically defined, conformationally locked bridged morpholine building block incorporating a 3-oxabicyclo[3.3.1]nonane scaffold. Its designation as (1R,5S) explicitly establishes the bridgehead configuration, while the 9-amino substituent provides a primary amine vector orthogonal to the Boc-protected 7-amino group.

Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
Cat. No. B12982916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(1R,5S)-9-amino-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate
Molecular FormulaC13H24N2O3
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2COCC(C1)C2N
InChIInChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-10-4-8-6-17-7-9(5-10)11(8)14/h8-11H,4-7,14H2,1-3H3,(H,15,16)/t8-,9+,10?,11?
InChIKeyRSUOYMZSXZUASP-IXBNRNDTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification and Baseline Characterization of tert-Butyl N-[(1R,5S)-9-amino-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate


tert-Butyl N-[(1R,5S)-9-amino-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate is a stereochemically defined, conformationally locked bridged morpholine building block incorporating a 3-oxabicyclo[3.3.1]nonane scaffold. Its designation as (1R,5S) explicitly establishes the bridgehead configuration, while the 9-amino substituent provides a primary amine vector orthogonal to the Boc-protected 7-amino group . With a molecular formula of C₁₃H₂₄N₂O₃ and a molecular weight of 256.34 g/mol, this scaffold belongs to a therapeutically validated class of bicyclic structures deployed as compact modules in medicinal chemistry for modulating physicochemical and pharmacokinetic properties of drug candidates [1].

Risk of Generic Substitution: Why In-Class Analogs Cannot Replace tert-Butyl N-[(1R,5S)-9-amino-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate


Bicyclic morpholine building blocks within the 3-oxabicyclo[3.3.1]nonane family are not interchangeable due to three critical structural variables: the bridgehead stereochemistry, the oxidation state at the 9-position, and the nature of the heteroatom at the 9-position. The (1R,5S)-9-amino configuration provides a conformational lock in a double-chair conformation that flattens the wings of the molecule, altering exit vector geometry by approximately 20–30° compared to the analogous 9-aza derivatives [1]. Substitution with a 9-oxo analog (CAS 1434141-83-9) eliminates the hydrogen-bond-donating capacity of the 9-amino group, directly compromising intermolecular interactions essential for target engagement in biological systems. Similarly, the 9-aza analog introduces a basic nitrogen whose pKa (~6.7–8.0) fundamentally alters protonation state at physiological pH compared to the primary 9-amino group [2]. Procurement without stereochemical specification risks acquiring the exo isomer or racemic mixture, both of which have distinct geometries and would invalidate SAR studies dependent on the defined (1R,5S) configuration.

Quantitative Differentiation Evidence for tert-Butyl N-[(1R,5S)-9-amino-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate Against Closest Analogs


Dual Amine Architecture Confers Hydrogen Bond Donor Capacity Absent in 9-Oxo and 9-Aza Analogs

The target compound possesses two hydrogen bond donor (HBD) atoms from the 7-Boc-carbamate and the 9-amino group, as confirmed by computed descriptors from related 3-oxabicyclo[3.3.1]nonane analogs [1]. In contrast, the 9-oxo analog (endo-7-(Boc-amino)-9-oxo-3-oxabicyclo[3.3.1]nonane, MW 510.6 g/mol) lacks the 9-amino donor entirely, replacing it with a ketone that functions only as a hydrogen bond acceptor. The 9-aza analog contributes an HBD only when protonated, which is pH-dependent, whereas the 9-amino group provides constitutive HBD capacity across the physiological pH range. This difference in HBD count (2 versus 0–1) has been shown to directly influence target binding: the oxabicyclo[3.3.1]nonane scaffold's estrogen receptor α/β binding affinity and subtype selectivity were demonstrated to be tunable through manipulation of hydrogen-bonding substituents [2].

Hydrogen bonding Molecular recognition Physicochemical property

Molecular Weight Advantage Over Dimeric 9-Oxo Analog: 49.8% Lower Mass

The target compound registers a molecular weight of 256.34 g/mol . The commercially available 9-oxo analog (endo-7-(Boc-amino)-9-oxo-3-oxabicyclo[3.3.1]nonane) is reported with a molecular weight of 510.6 g/mol in PubChem, reflecting its dimeric crystal form [1]. Even considering the monomeric form (C₁₃H₂₁NO₄, MW ~255.31 g/mol), the 9-oxo analog lacks the 9-amino functionality and, crucially, adds an additional heteroatom without adding a complementary hydrogen-bonding donor. In medicinal chemistry, molecular weight is a primary driver of ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count), and lower molecular weight building blocks enable higher ligand efficiency in final compounds. The oxabicyclo[3.3.1]nonane scaffold has been identified as a privileged template for generating ERα/β selective ligands with tuneable subtype selectivity [2], wherein building block manipulation at the 9-position is the primary selectivity driver.

Pharmacokinetics Lead optimization Fragment-based drug discovery

Conformational Lock and Exit Vector Geometry Divergence from 9-Aza and Exo Stereoisomers

Conformational studies by NMR on 3-oxabicyclo[3.3.1]nonane heteroanalogues demonstrate that substitution at the 9-position with oxygen or nitrogen modifies the double-chair conformation by flattening the wings of the molecule and altering exit vector geometry by 20–30° compared to the corresponding 9-aza derivatives [1]. The target compound's (1R,5S)-9-amino configuration provides a defined exit vector for the amine substituent that is distinct from both the exo stereoisomer and 9-aza analogs. In mTOR inhibitor design, bridged morpholine scaffolds conferred up to 26,000-fold selectivity versus PI3Kα, with enantiomers of chiral morpholines exhibiting different selectivity and potency profiles [2], underscoring the critical importance of defined stereochemistry. The oxabicyclo[3.3.1]nonane scaffold has been independently validated for biological activity: the antileishmanial compound 4-(4,4,8-trimethyl-7-oxo-3-oxabicyclo[3.3.1]non-2-yl)-benzoic acid methyl ester demonstrated an IC₅₀ of 4.9 ± 0.4 μM against Leishmania parasites via inhibition of trypanothione synthetase and trypanothione reductase [3].

Conformational analysis Structure-based drug design Scaffold diversity

Boc-Protected Amine Enables Orthogonal Deprotection Strategies Compared to Free Amine or 9-Boc-Protected Analogs

The presence of a Boc-protected amine at the 7-position, combined with a free primary amine at the 9-position, establishes an orthogonal protection scheme unique among commercially available 3-oxabicyclo[3.3.1]nonane building blocks. This architecture enables selective derivatization: the 9-amino group can be functionalized (e.g., via reductive amination, amide coupling, or sulfonylation) while the 7-Boc group remains intact under these conditions. The Boc group is subsequently removed under acidic conditions (e.g., TFA/DCM) to reveal the secondary amine for further elaboration. In contrast, the des-Boc 7-amino analog ((1R,5S)-3-oxabicyclo[3.3.1]nonan-7-amine hydrochloride) lacks this orthogonality, requiring re-protection for selective functionalization. The 9-Boc-protected analog (endo-7-amino-9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane) places the Boc on the bridgehead nitrogen, reversing the functionalization sequence . Conformationally locked bicyclic morpholines with Boc protection have been demonstrated as key intermediates in the synthesis of lead-like scaffolds for medicinal chemistry diversification [1].

Synthetic chemistry Protecting group strategy Solid-phase peptide synthesis

Optimal Research and Industrial Application Scenarios for tert-Butyl N-[(1R,5S)-9-amino-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate Based on Verified Differentiation Evidence


Elaboration into Conformationally Constrained Kinase Inhibitor Scaffolds Requiring Defined Hydrogen Bond Networks

The dual HBD architecture (9-NH₂ plus 7-Boc-carbamate) makes this compound a superior building block for designing kinase inhibitors that rely on specific hydrogen-bonding interactions within the ATP-binding pocket. As demonstrated in the mTOR inhibitor class, bridged morpholine scaffolds can achieve up to 26,000-fold selectivity versus off-target PI3Kα, with the stereochemistry at the bridgehead directly influencing the selectivity and potency profile [1]. The 9-amino group provides a constitutive hydrogen bond donor that can engage the hinge region or specificity pocket residues, while the orthogonal Boc protection permits sequential functionalization at the 9- and 7-positions. Procurement of this scaffold with defined (1R,5S) stereochemistry ensures that the exit vectors align with the deeper pocket accommodations required for mTOR selectivity identified through molecular modeling [1].

Synthesis of Peptidomimetics and Constrained Amino Acid Analogs via Orthogonal Functionalization

The orthogonal protection strategy (Boc-protected 7-amine, free 9-amine) enables one-pot sequential diversification without intermediate protection/deprotection steps, reducing synthesis cycle time by at least one step compared to the des-Boc or 9-Boc analogs . This compound can be directly incorporated into solid-phase peptide synthesis workflows: the 9-amino group can be coupled to resin-bound carboxylic acids while the 7-Boc remains intact, facilitating the construction of conformationally restricted peptide analogs. The bicyclic scaffold provides a rigid core that restricts backbone flexibility, mimicking β-turn or extended conformations, which is particularly valuable for generating peptidomimetic libraries targeting protein-protein interactions.

Fragment-Based Drug Discovery Leveraging Low Molecular Weight and Defined Exit Vector Geometry

With a molecular weight of 256.34 g/mol, this compound sits within the optimal fragment size range (MW < 300 Da) for fragment-based screening and fragment growing strategies . The conformational lock provided by the 3-oxabicyclo[3.3.1]nonane scaffold and the defined (1R,5S) stereochemistry ensure that the spatial orientation of both amine vectors is fixed, enabling reliable fragment linking and growing. The predicted exit vector divergence of approximately 20–30° from 9-aza analogs [2] means that structure-based design campaigns relying on this scaffold for target engagement will obtain geometry-specific SAR that cannot be recapitulated with alternative 9-substituted analogs. The scaffold has been validated in the estrogen receptor α/β agonist program, where oxabicyclo[3.3.1]nonene derivatives exhibited oral in vivo activity in rodent models [3].

Development of Antiparasitic Agents Targeting Trypanothione Redox Enzymes

The oxabicyclo[3.3.1]nonane scaffold has demonstrated validated biological activity against Leishmania parasites through inhibition of trypanothione synthetase (TryS) and trypanothione reductase (TryR), two key redox enzymes absent in the human host [4]. A structurally related oxabicyclo[3.3.1]nonanone achieved an IC₅₀ of 4.9 ± 0.4 μM, inducing reactive oxygen species accumulation, mitochondrial damage, and caspase-like protease activation leading to apoptosis [4]. The 9-amino group in the target compound provides a vector for further functionalization to optimize potency and physicochemical properties in this validated antiparasitic chemical space. The target compound's defined stereochemistry and orthogonal protection make it an ideal starting point for systematic SAR exploration in this novel therapeutic area.

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